

# Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-1,3-benzodioxole

Cat. No.: B1209508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information for **5-Bromo-1,3-benzodioxole** and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this class of compounds. The data presented herein is a compilation of findings from various in vitro and in vivo studies.

## Executive Summary

**5-Bromo-1,3-benzodioxole** derivatives are a class of chemical compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules. Understanding their toxicological profile is crucial for safe handling and development. This guide summarizes key toxicological endpoints, including acute, subchronic, and developmental toxicity, as well as genotoxicity and cytotoxicity. While specific data for **5-Bromo-1,3-benzodioxole** is limited, information from structurally related benzodioxole derivatives provides valuable insights into the potential hazards.

## Chemical Identity

- Chemical Name: **5-Bromo-1,3-benzodioxole**
- CAS Number: 2635-13-4

- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrO<sub>2</sub>
- Molecular Weight: 201.02 g/mol
- Synonyms: 3,4-Methylenedioxybromobenzene, Piperonyl bromide (related compound)

## Toxicological Data

The toxicological data for **5-Bromo-1,3-benzodioxole** derivatives are summarized below. Due to the limited availability of data on the parent compound, information from related benzodioxole derivatives is included to provide a broader understanding of the potential toxicological profile.

### Acute Toxicity

No direct acute toxicity data (e.g., LD50) for **5-Bromo-1,3-benzodioxole** was identified in the public domain. However, data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane, is available and presented here as a surrogate. It is important to note that the nitro group in this surrogate may significantly influence its toxicity compared to **5-Bromo-1,3-benzodioxole**.

Table 1: Acute Toxicity of a Related Benzodioxole Derivative

| Compound                    | Test Species | Route | LD50      | Reference |
|-----------------------------|--------------|-------|-----------|-----------|
| 5-Bromo-5-Nitro-1,3-Dioxane | Rat          | Oral  | 455 mg/kg | [1]       |
| 5-Bromo-5-Nitro-1,3-Dioxane | Mouse        | Oral  | 590 mg/kg | [1]       |

### Subchronic Toxicity

A 90-day dermal toxicity study was conducted on  $\alpha$ -Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), a representative benzodioxole derivative.

Table 2: Subchronic Dermal Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

| Parameter                                           | Result         | Reference           |
|-----------------------------------------------------|----------------|---------------------|
| NOEL (No-Observed-Effect Level) - Systemic Toxicity | >300 mg/kg/day | <a href="#">[2]</a> |
| NOEL - Dermal Irritation                            | <50 mg/kg/day  | <a href="#">[2]</a> |

## Developmental and Reproductive Toxicity

Developmental and reproductive toxicity data is available for MMDHCA. For other benzodioxole derivatives where specific data is lacking, the Threshold of Toxicological Concern (TTC) approach has been utilized for safety assessment.

Table 3: Developmental and Reproductive Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

| Endpoint               | NOAEL (No-Observed-Adverse-Effect Level) | Reference           |
|------------------------|------------------------------------------|---------------------|
| Maternal Toxicity      | 125 mg/kg/day                            | <a href="#">[3]</a> |
| Developmental Toxicity | >250 mg/kg/day                           | <a href="#">[3]</a> |

## Genotoxicity

Several **5-Bromo-1,3-benzodioxole** derivatives have been evaluated for their genotoxic potential using *in vitro* assays.

Table 4: Genotoxicity of Benzodioxole Derivatives

| Compound/Derivative                                       | Assay                   | Result                    | Reference           |
|-----------------------------------------------------------|-------------------------|---------------------------|---------------------|
| 1,3-Benzodioxole-5-propanol, $\alpha$ -methyl-, 5-acetate | Ames Test (OECD TG 471) | Non-mutagenic             | <a href="#">[4]</a> |
| 1,3-Benzodioxole-5-propanol, $\alpha$ -methyl-, 5-acetate | BlueScreen Assay        | Negative for genotoxicity | <a href="#">[4]</a> |
| 1,3-benzodioxole, 5-(diethoxymethyl)-                     | BlueScreen Assay        | Negative for genotoxicity | <a href="#">[5]</a> |
| $\alpha$ -methyl-1,3-benzodioxole-5-propionaldehyde       | Ames Test               | Not genotoxic             | <a href="#">[6]</a> |

## Cytotoxicity

The in vitro cytotoxic activity of various benzodioxole derivatives has been assessed against a range of human cancer cell lines and, in some instances, normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: In Vitro Cytotoxicity (IC50) of Benzodioxole Derivatives

| Derivative Class                             | Cell Line                                | IC50 (μM)                      | Reference |
|----------------------------------------------|------------------------------------------|--------------------------------|-----------|
| Benzodioxol carboxamide<br>(Compound 1lc)    | Hek293t (normal human kidney)            | > 150                          | [7]       |
| Benzodioxole-based dithiocarbamate           | A549 (human lung adenocarcinoma)         | Not specified, showed activity | [8]       |
| Benzodioxole-based dithiocarbamate           | C6 (rat glioma)                          | Not specified, showed activity | [8]       |
| Amide benzodioxole<br>(Compound 2a)          | Hep3B (human liver cancer)               | Low mM range                   | [9]       |
| Amide benzodioxole<br>(Compound 2b)          | Hep3B (human liver cancer)               | Low mM range                   | [9]       |
| Benzodiazepine benzodioxole<br>(Compound 7a) | HeLa (human cervical cancer)             | > 5 mM                         | [10]      |
| Benzodiazepine benzodioxole<br>(Compound 7b) | Caco-2 (human colorectal adenocarcinoma) | > 5 mM                         | [10]      |

## Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results. Below are representative protocols for cytotoxicity and genotoxicity assays.

### Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

[Click to download full resolution via product page](#)

Caption: Workflow for determining cytotoxicity using the MTT assay.

## Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of *Salmonella typhimurium* that are auxotrophic for histidine.

Workflow for Ames Test

[Click to download full resolution via product page](#)

Caption: General workflow for the bacterial reverse mutation (Ames) test.

## Signaling Pathways

The biological activity of **5-Bromo-1,3-benzodioxole** derivatives can be attributed to their interaction with various cellular signaling pathways. Two key pathways identified are the inhibition of cytochrome P450 enzymes and the modulation of the Heat Shock Protein 90 (Hsp90) signaling pathway, which can lead to the induction of apoptosis.

## Inhibition of Cytochrome P450 Enzymes

Many benzodioxole derivatives are known to inhibit cytochrome P450 (CYP) enzymes. This inhibition can alter the metabolism of other xenobiotics, leading to potential drug-drug interactions. The mechanism often involves the formation of a reactive metabolite that binds to the heme iron of the CYP enzyme, rendering it inactive.



[Click to download full resolution via product page](#)

Caption: Mechanism of Cytochrome P450 inhibition by benzodioxole derivatives.

## Hsp90 Inhibition and Induction of Apoptosis

Some benzodioxole derivatives have been investigated for their anticancer properties, which can be mediated through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering apoptosis (programmed cell death).



[Click to download full resolution via product page](#)

Caption: Hsp90 inhibition by benzodioxole derivatives leading to apoptosis.

## Conclusion

The available toxicological data on **5-Bromo-1,3-benzodioxole** and its derivatives suggest a varied profile. While some derivatives exhibit low toxicity and are not genotoxic, others, particularly those with additional functional groups, may present hazards such as skin irritation or acute toxicity. The potential for cytochrome P450 inhibition is a key characteristic of the benzodioxole moiety and should be considered in any drug development program. The anticancer activity of some derivatives highlights the potential for therapeutic applications, but also underscores the need for thorough safety assessments. This guide provides a foundational understanding of the toxicology of this class of compounds, but further research is warranted to fully characterize the safety of specific **5-Bromo-1,3-benzodioxole** derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. staff-beta.najah.edu [staff-beta.najah.edu]
- To cite this document: BenchChem. [Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209508#toxicological-information-of-5-bromo-1-3-benzodioxole-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)